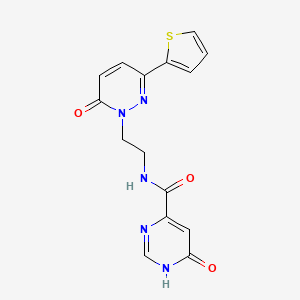

6-hydroxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S/c21-13-8-11(17-9-18-13)15(23)16-5-6-20-14(22)4-3-10(19-20)12-2-1-7-24-12/h1-4,7-9H,5-6H2,(H,16,23)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEJJYMLWNEKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-hydroxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibitory properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The process often includes:

- Formation of the pyrimidine core through cyclization reactions.

- Substitution reactions to introduce the thiophene and pyridazine moieties.

- Functionalization at the carboxamide position to enhance biological activity.

The synthetic routes are crucial as they influence the bioactivity and selectivity of the resulting compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related pyrimidine derivatives. For instance, a series of pyrimidine-based compounds demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound has shown promising results in preliminary tests against pathogens such as E. coli and S. aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 200 nM |

| This compound | S. aureus | 150 nM |

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that derivatives with similar structures inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

In vitro studies have shown that:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 15 µM

- Mechanism: Induction of apoptosis via caspase activation.

Enzymatic Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been identified as a potential inhibitor of TRAF6 (TNF receptor-associated factor 6), which is implicated in various inflammatory and autoimmune diseases .

The mechanism by which this compound exerts its effects appears to involve:

- Disruption of protein-protein interactions , particularly between TRAF6 and its E2 enzyme partner Ubc13.

- Reduction in NF-kB activation , leading to decreased inflammation and tumorigenesis.

Case Studies

Several case studies have documented the efficacy of compounds within this class:

- Case Study 1 : A study demonstrated that a closely related compound significantly reduced tumor size in xenograft models by targeting TRAF6 pathways.

- Case Study 2 : Clinical trials indicated that patients treated with similar pyrimidine derivatives exhibited improved immune responses in autoimmune disease models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several derivatives, particularly in the pyridazinone-ethyl-carboxamide-thiophene framework. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

Structural Variations: The target compound’s 6-hydroxy pyrimidine contrasts with analogs featuring phenyl-triazole (Analog 1) or pyrrolidin-1-yl (Analog 2) groups. The thiophen-2-yl pyridazinone moiety is conserved across all compounds, suggesting its role in π-stacking or receptor binding.

Physicochemical Properties: The hydroxy group in the target compound likely increases polarity compared to Analog 1’s phenyl group, which may enhance aqueous solubility but reduce membrane permeability.

Biological Relevance: While direct activity data for the target compound are absent, structurally related quinoline hybrids (e.g., 19h in ) exhibit antimicrobial properties, with melting points correlating to crystalline stability (153–193°C) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

- Methodology : Common synthetic routes involve multi-step sequences starting with pyridazine or pyrimidine precursors. For example, refluxing intermediates (e.g., thiophene-substituted pyridazinones) with carboxamide-forming agents like chloroacetic acid or trimethoxyacetate in glacial acetic acid/acetic anhydride mixtures, followed by recrystallization (e.g., ethyl acetate-ethanol) for purification . Optimization includes adjusting molar ratios, temperature (e.g., 105°C for thioamide formation), and catalysts (e.g., sodium acetate) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing structural integrity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene integration at δ 6.8–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity assessment using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (APCI-MS) : Validation of molecular ion peaks and fragmentation patterns .

Q. What in vitro models are suitable for initial pharmacological screening of this compound?

- Methodology :

- Enzyme Inhibition Assays : Test binding affinity to targets like anthrax lethal factor homologs using fluorogenic substrates .

- Cell Viability Assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HT-29, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity in synthesizing this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization steps (e.g., pyridazine ring puckering) .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR to identify low-energy pathways for carboxamide bond formation .

Q. How do modifications to the thiophene or pyridazine moieties affect physicochemical and pharmacological properties?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with methyl, ethyl, or trifluoromethyl substitutions. Assess lipophilicity (logP via shake-flask method) and metabolic stability (microsomal incubation) .

- Molecular Dynamics Simulations : Predict binding modes to target proteins (e.g., kinase domains) using docking software (AutoDock Vina) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC50 normalization) and evaluate assay conditions (e.g., serum albumin interference) .

- Dose-Response Reproducibility : Replicate studies under controlled parameters (e.g., pH, temperature) to isolate confounding variables .

Q. How can process simulation tools scale up synthesis while maintaining efficiency?

- Methodology :

- Computational Fluid Dynamics (CFD) : Model heat/mass transfer in reactors to optimize mixing and reduce byproducts .

- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., solvent ratio, catalyst loading) for pilot-scale production .

Q. What crystallographic methods determine the solid-state stability of this compound?

- Methodology :

- Single-Crystal X-Ray Diffraction : Resolve puckering in pyridazine rings (e.g., boat conformation with C5 deviation of 0.224 Å) and hydrogen-bonding networks (C–H···O bifurcated bonds) .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures and hygroscopicity under controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.